molecular formula C23H19NO4 B557388 Fmoc-Phg-OH CAS No. 102410-65-1

Fmoc-Phg-OH

Cat. No.: B557388
CAS No.: 102410-65-1
M. Wt: 373.4 g/mol
InChI Key: PCJHOCNJLMFYCV-NRFANRHFSA-N
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Description

Fmoc-L-alpha-phenylglycine, commonly referred to as Fmoc-Phg-OH, is a derivative of phenylglycine. It is widely used in the field of peptide synthesis, particularly in solid-phase peptide synthesis (SPPS). The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is base-labile and can be easily removed during peptide synthesis .

Biochemical Analysis

Biochemical Properties

Fmoc-Phg-OH plays a crucial role in biochemical reactions, particularly in the synthesis of peptides. It is used as a protecting group for amines during peptide synthesis . The exact enzymes, proteins, and other biomolecules it interacts with are dependent on the specific peptide being synthesized. The nature of these interactions typically involves the formation of peptide bonds, with this compound contributing to the structure of the resulting peptide .

Cellular Effects

The effects of this compound on cells and cellular processes are largely related to its role in peptide synthesis. The peptides synthesized using this compound can influence cell function in various ways, including impacting cell signaling pathways, gene expression, and cellular metabolism . The specific effects depend on the nature of the peptide being synthesized.

Molecular Mechanism

This compound exerts its effects at the molecular level through its role in peptide synthesis. It is used as a protecting group for amines, preventing them from reacting until the appropriate time in the synthesis process . This allows for the controlled formation of peptide bonds, contributing to the structure and function of the resulting peptide .

Metabolic Pathways

This compound is involved in the metabolic pathway of peptide synthesis. It interacts with enzymes involved in this process, contributing to the formation of peptide bonds . The specific effects on metabolic flux or metabolite levels would depend on the nature of the peptide being synthesized.

Preparation Methods

Synthetic Routes and Reaction Conditions

Fmoc-Phg-OH is typically synthesized through the reaction of phenylglycine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate. The reaction proceeds via nucleophilic attack of the amine group on phenylglycine to the carbonyl carbon of Fmoc-Cl, resulting in the formation of this compound .

Industrial Production Methods

In industrial settings, the production of this compound often involves solid-phase peptide synthesis (SPPS). This method allows for the efficient and scalable production of peptides and their derivatives. The process involves anchoring the amino acid to a solid support and sequentially adding protected amino acids to build the desired peptide chain .

Chemical Reactions Analysis

Types of Reactions

Fmoc-Phg-OH undergoes several types of chemical reactions, including:

    Oxidation: The phenyl group can be oxidized under specific conditions.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The Fmoc group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include deprotected phenylglycine, oxidized derivatives, and reduced alcohols.

Scientific Research Applications

Fmoc-Phg-OH has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structure, which allows for the incorporation of phenylglycine residues into peptides. This can impart unique properties to the resulting peptides, such as increased stability and bioactivity.

Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-phenylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19NO4/c25-22(26)21(15-8-2-1-3-9-15)24-23(27)28-14-20-18-12-6-4-10-16(18)17-11-5-7-13-19(17)20/h1-13,20-21H,14H2,(H,24,27)(H,25,26)/t21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCJHOCNJLMFYCV-NRFANRHFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80428480
Record name Fmoc-Phg-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80428480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

373.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102410-65-1
Record name Fmoc-Phg-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80428480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-2-phenylacetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the main challenge encountered when incorporating Fmoc-Phenylglycine (Fmoc-Phg-OH) into peptides using standard solid-phase peptide synthesis (SPPS) protocols?

A: Fmoc-Phenylglycine (this compound) is highly prone to racemization during standard SPPS, particularly during the Fmoc deprotection step []. This means that the desired L-enantiomer can partially convert to the D-enantiomer, leading to a mixture of diastereomers in the final peptide product. This is problematic because even small amounts of D-amino acids can significantly impact a peptide's biological activity and conformational properties.

Q2: The research mentions that Fmoc-Phenylalanine (Fmoc-Phe-OH) doesn't exhibit this racemization problem. What makes Fmoc-Phenylglycine (this compound) more susceptible?

A: The increased susceptibility of Fmoc-Phenylglycine (this compound) to racemization compared to Fmoc-Phenylalanine (Fmoc-Phe-OH) is due to the presence of an alpha-hydrogen in phenylglycine. This alpha-hydrogen is more acidic due to the electron-withdrawing nature of the phenyl ring, making it easier to abstract by bases. This abstraction generates a carbanion intermediate, which is planar and can be reprotonated from either side, leading to racemization [].

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